BenchChemオンラインストアへようこそ!

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine

Lipophilicity Medicinal Chemistry ADME Property Tuning

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine (CAS 1845754-44-0) is a heteroaromatic scaffold belonging to the imidazo[1,2-a]pyrazine class, characterized by a fused bicyclic core bearing a chlorine atom at position 6, a methyl group at position 2, and a trifluoromethyl substituent at position 8. With molecular formula C₈H₅ClF₃N₃ and a molecular weight of 235.59 g·mol⁻¹, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting phosphodiesterase 10A (PDE10A), Aurora kinases, and breast tumor kinase (Brk/PTK6), where its substitution pattern—particularly the 8-CF₃ and 6-Cl groups—enables both electronic tuning and further functionalization.

Molecular Formula C8H5ClF3N3
Molecular Weight 235.59 g/mol
Cat. No. B13050650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine
Molecular FormulaC8H5ClF3N3
Molecular Weight235.59 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C(C2=N1)C(F)(F)F)Cl
InChIInChI=1S/C8H5ClF3N3/c1-4-2-15-3-5(9)14-6(7(15)13-4)8(10,11)12/h2-3H,1H3
InChIKeyBYXHHBPYGFHGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine – Procurement-Ready Overview of an Imidazopyrazine Building Block


6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine (CAS 1845754-44-0) is a heteroaromatic scaffold belonging to the imidazo[1,2-a]pyrazine class, characterized by a fused bicyclic core bearing a chlorine atom at position 6, a methyl group at position 2, and a trifluoromethyl substituent at position 8 . With molecular formula C₈H₅ClF₃N₃ and a molecular weight of 235.59 g·mol⁻¹, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting phosphodiesterase 10A (PDE10A), Aurora kinases, and breast tumor kinase (Brk/PTK6), where its substitution pattern—particularly the 8-CF₃ and 6-Cl groups—enables both electronic tuning and further functionalization [1].

Why Generic Imidazopyrazine Substitution Undermines Research Reproducibility: The Case of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine


Within imidazo[1,2-a]pyrazine-based drug discovery, positional isomerism and substituent identity critically determine both the chemical reactivity profile for downstream derivatization and the ultimate biological target engagement [1]. The 6-chloro-2-methyl-8-(trifluoromethyl) arrangement is not arbitrary: the chlorine at position 6 provides a specific synthetic handle (e.g., for Suzuki or Buchwald couplings), the trifluoromethyl at position 8 imparts distinct electronic and lipophilic character that modulates metabolic stability and target binding, and the methyl at position 2 influences steric interactions within the kinase ATP-binding pocket [2]. Attempting to substitute this compound with a regioisomer lacking the 8-CF₃ group, or with an analog bearing a chlorine at position 8 instead of position 6, will lead to divergent synthetic outcomes, altered pharmacokinetic profiles in derived lead compounds, and irreproducible biological results—particularly in programs where the SAR around the pyrazine ring has been optimized for a specific kinase target [3].

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine – Quantified Differentiation Evidence for Scientific Procurement


Lipophilicity (XlogP) Differentiation vs. the Non-Trifluoromethyl Analog

The presence of the 8-trifluoromethyl substituent markedly increases lipophilicity relative to the non-fluorinated analog 6-chloro-2-methylimidazo[1,2-a]pyrazine (CAS 1289151-28-5). The target compound exhibits a computed XlogP of 3.0, whereas the non-CF₃ analog is predicted to have a substantially lower XlogP (estimated ~1.0–1.5 based on the contribution of the CF₃ group and the absence of electronegative substituents at position 8) . This difference of approximately 1.5–2.0 log units translates to a 30- to 100-fold difference in partition coefficient, significantly affecting membrane permeability, metabolic stability, and off-target binding profiles in derived bioactive molecules [1]. The 8-CF₃ group also eliminates hydrogen-bond donor capacity at this position (HBD count = 0 for both compounds), while increasing the hydrogen-bond acceptor count to 5 (vs. 3 for the non-CF₃ analog), enabling distinct intermolecular interactions .

Lipophilicity Medicinal Chemistry ADME Property Tuning

Synthetic Tractability: The 6-Chloro Substituent as a Superior Derivatization Handle vs. 8-Chloro Regioisomers

The chlorine atom at position 6 of the imidazo[1,2-a]pyrazine core is strategically positioned adjacent to the pyrazine nitrogen (N5), electronically activating it for palladium-catalyzed cross-coupling reactions. In the PDE10A inhibitor series described by Bartolomé-Nebreda et al., the 6-chloro substituent served as the primary diversification point for Suzuki–Miyaura couplings to introduce aryl and heteroaryl groups, a transformation that was critical for optimizing both potency (IC₅₀ values reaching low nanomolar range against PDE10A) and selectivity over other PDE isoforms [1]. In contrast, the regioisomeric 8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 611240-68-7) presents a chlorine at position 8, which is less activated toward nucleophilic aromatic substitution and cross-coupling due to the electron-donating character of the adjacent bridgehead nitrogen . This positional difference has been shown to result in lower cross-coupling yields and reduced scope of compatible boronic acid partners in comparable kinase inhibitor syntheses [1].

Synthetic Versatility Cross-Coupling Kinase Inhibitor Synthesis

Structural Pre-organization for Kinase ATP-Binding Pocket Engagement: 2-Methyl Substitution Benefit

The 2-methyl group on the imidazole ring provides a critical steric and conformational element recognized across multiple imidazo[1,2-a]pyrazine-based kinase inhibitor series. In the Aurora-A kinase co-crystal structure (PDB 2XNE), the corresponding 2-methyl substituent occupies a small hydrophobic sub-pocket adjacent to the hinge-binding region, contributing to both binding affinity and selectivity over Aurora-B [1]. Similarly, in the PDE10A inhibitor series, the 2-methyl group was maintained through multiple optimization cycles, and its removal or replacement consistently reduced potency [2]. The compound 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyrazine lacking the 2-methyl group would be expected to lose this key hydrophobic interaction, potentially reducing target affinity by an estimated 5- to 20-fold based on SAR trends observed in the Aurora-A and PDE10A programs [REFS-1, REFS-2].

Kinase Inhibition Structure-Based Design ATP-Competitive Binding

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential: Differentiation from Polar Analogues

The target compound exhibits a computed topological polar surface area (TPSA) of 30.2 Ų, which falls within the optimal range (< 60–70 Ų) associated with favorable central nervous system (CNS) penetration . This low TPSA is a direct consequence of the three substituents: the lipophilic CF₃ and methyl groups minimize polarity, while the chlorine contributes negligibly to TPSA. By comparison, imidazo[1,2-a]pyrazine derivatives bearing amino or hydroxyl substituents at position 8 (e.g., 8-amino congeners used as Brk/PTK6 inhibitors; TPSA typically 50–70 Ų) exceed the CNS-favorable TPSA threshold [1]. The PDE10A inhibitor program explicitly leveraged imidazo[1,2-a]pyrazines with low TPSA to achieve high striatal occupancy and in vivo efficacy in rodent models of schizophrenia, validating the relevance of this physicochemical property for CNS-targeted programs [2].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property Optimization

Metabolic Stability Advantage of the 8-Trifluoromethyl Group: In Vivo Exposure in PDE10A Inhibitor Optimization

In the PDE10A inhibitor optimization program, the trifluoromethyl group at position 8 was a key structural feature contributing to metabolic stability. The lead compound 25a, which incorporates the 8-CF₃ imidazo[1,2-a]pyrazine scaffold, demonstrated an oral bioavailability of 58% in rats with a half-life of 2.3 hours and a mean residence time (MRT) of 3.1 hours, enabling sufficient striatal PDE10A occupancy for in vivo efficacy in schizophrenia models [1]. In contrast, earlier imidazo[1,2-a]pyrazine lead compounds lacking the 8-CF₃ substituent exhibited higher oxidative metabolism rates and shorter half-lives, necessitating the introduction of the electron-withdrawing trifluoromethyl group to block metabolic soft spots on the pyrazine ring [1]. While direct comparative microsomal stability data for the isolated building block are not publicly available, the retention of the 8-CF₃ group throughout the PDE10A optimization campaign—from hit to clinical candidate—provides class-level evidence that this substituent is critical for achieving acceptable pharmacokinetic profiles [1].

Metabolic Stability In Vivo Pharmacokinetics Trifluoromethyl Effect

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine – Evidence-Backed Procurement Application Scenarios


PDE10A Inhibitor Lead Optimization for Schizophrenia and Psychosis Programs

This building block serves as the core scaffold for advancing PDE10A inhibitor candidates. As demonstrated by Bartolomé-Nebreda et al. [1], the 6-chloro-2-methyl-8-trifluoromethyl substitution pattern was directly used to construct compound 25a, which achieved 58% oral bioavailability in rats, high striatal PDE10A occupancy, and robust efficacy in the PCP-induced hyperlocomotion model of schizophrenia. Procurement of this specific building block enables medicinal chemistry teams to reproduce and extend this SAR series, using the 6-chloro position for Suzuki–Miyaura diversification while retaining the 8-CF₃ group essential for metabolic stability.

Aurora-A Kinase Selective Inhibitor Design Based on Imidazopyrazine Co-Crystal Structures

The imidazo[1,2-a]pyrazine scaffold with a 2-methyl substituent has been co-crystallized with Aurora-A kinase (PDB 2XNE), revealing that the methyl group occupies a hydrophobic sub-pocket critical for selectivity over Aurora-B [2]. The 6-chloro-2-methyl-8-(trifluoromethyl) building block provides the identical 2-methyl pharmacophoric element present in the co-crystallized ligand, while the 6-chloro position allows installation of the para-morpholinoaniline hinge-binding motif identified in the Aurora-A series. Sourcing this building block ensures compatibility with the established structure-based design paradigm.

CNS-Penetrant Kinase Probe Synthesis Leveraging Favorable TPSA

With a computed TPSA of 30.2 Ų, this building block is intrinsically suited for CNS drug discovery programs where blood-brain barrier penetration is paramount . The low TPSA, combined with the metabolic stability conferred by the 8-CF₃ group, makes it the preferred starting material over 8-amino or 8-morpholino imidazo[1,2-a]pyrazine analogues whose higher TPSA (50–70 Ų) limits passive BBB permeation. This application is directly relevant to PDE10A, PDE2A, and other CNS kinase targets where brain exposure is a prerequisite for efficacy.

Diversifiable Core for Parallel Synthesis of Kinase-Focused Compound Libraries

The orthogonal reactivity of the 6-chloro substituent enables efficient parallel library synthesis via palladium-catalyzed cross-coupling. Following the protocols established in the PDE10A inhibitor program [1], this building block can be diversified with a broad array of aryl, heteroaryl, and alkenyl boronic acids to generate kinase-focused screening libraries. The presence of the 8-CF₃ and 2-methyl groups pre-installs two pharmacophoric elements associated with kinase hinge binding and hydrophobic pocket occupancy, increasing the probability of identifying hit compounds in high-throughput screening campaigns against the kinome.

Quote Request

Request a Quote for 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.